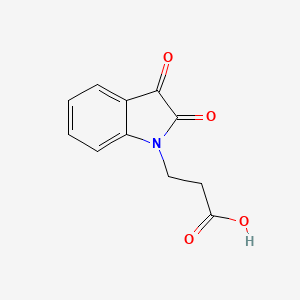

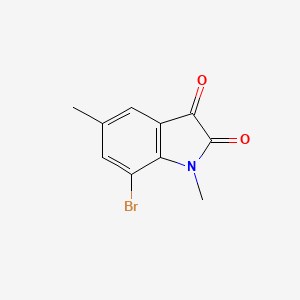

7-bromo-1,5-dimethyl-1H-indole-2,3-dione

Overview

Description

7-Bromo-1,5-dimethyl-1H-indole-2,3-dione is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of uses in the laboratory.

Scientific Research Applications

Synthesis and Structural Analysis

- A method for the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones like 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, has been detailed. This synthesis involves the reaction of 3-bromoindoles with N-bromosuccinimide (Parrick et al., 1989)

Another study focuses on synthesizing and characterizing compounds like 3,5,7-Cyclooctatriene-1,2-dione from derivatives of 7-bromo-3,5-cyclooctadiene-1,2-dione, using techniques like 1H-NMR spectroscopy (Oda et al., 1977).

The crystal structure and molecular configuration of compounds like 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, derived from similar processes, have been determined, providing insights into the conformation and assembly of these molecules in the crystal (Kravtsov et al., 2012).

Pharmaceutical and Biological Applications

New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, a related compound, show high antibacterial activity. These findings highlight the potential of such compounds in developing novel drugs with antimicrobial properties (Mageed et al., 2021).

A study focusing on the antimicrobial activity of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-aryl-ethanones, synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione, has found that some of these compounds exhibit significant antibacterial and antifungal properties (Ashok et al., 2015).

Another research indicates that new indole derivatives, synthesized from 1H-indole-3-carbaldehyde and 5-bromo-1H-indole-2,3-dione, demonstrate potent antiproliferative activity against cancer cell lines, suggesting their potential use in cancer therapy (Fawzy et al., 2018).

Chemical Properties and Reactions

Research on the alkaline hydrolysis of isatin and its derivatives, including compounds like 5-bromo-1H-indole-2,3-dione, has been conducted to understand their chemical behavior and reaction kinetics in different environments (Al-ayed et al., 2011).

The bromination of dimethyl indole-2,3-dicarboxylates, related to this compound, has been studied, shedding light on the reaction mechanisms and products of such processes (Miki et al., 2006).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the context in which the compound is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could be diverse, depending on the specific targets and pathways involved .

Biochemical Analysis

Biochemical Properties

7-bromo-1,5-dimethyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The bromine atom in the compound enhances its binding affinity to target proteins, making it a potent inhibitor. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and reduced energy production in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The bromine atom in the compound enhances its binding affinity to target proteins, allowing it to effectively inhibit enzymes involved in cancer cell proliferation . Additionally, this compound can interact with transcription factors, modulating their activity and influencing the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key metabolic enzymes, leading to altered metabolic flux and reduced energy production in cancer cells . Additionally, it can affect the levels of certain metabolites, including those involved in the tricarboxylic acid (TCA) cycle and glycolysis . The bromine atom in the compound enhances its binding affinity to metabolic enzymes, making it a potent inhibitor of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, including the nucleus and mitochondria . Its localization within these organelles can enhance its efficacy in inhibiting target enzymes and modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, its localization in the mitochondria allows it to inhibit key metabolic enzymes and induce apoptosis in cancer cells .

properties

IUPAC Name |

7-bromo-1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGORGSQXLSCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366282 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124807-89-2 | |

| Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)